Product packaging for Capillin(Cat. No.:CAS No. 495-74-9)

Capillin

Cat. No.: B1212586
CAS No.: 495-74-9
M. Wt: 168.19 g/mol
InChI Key: RAZOKRUZEQERLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capillin (CAS 495-74-9), with the molecular formula C12H8O and an IUPAC name of 1-Phenylhexa-2,4-diyn-1-one, is a biologically active polyacetylene naturally found in various Artemisia species, such as Artemisia capillaris Thunb. . This compound is a solid with a melting point of 82-83 °C and a boiling point of approximately 279.8°C at 760 mmHg . This compound is a subject of significant scientific interest due to its potent biological activities. A key area of research is its strong anticancer potential. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in human leukemia HL-60 cells via the mitochondrial pathway, an effect that is associated with the activation of c-Jun N-terminal kinase (JNK) and the release of cytochrome c . Its cytotoxic activity suggests it may be useful as a novel anticancer agent . Beyond oncology research, this compound exhibits strong antifungal properties and has been identified as the principal insecticidal compound in the herbal medicine Inchinko ( Artemisia capillaris ) against pests like the cigarette beetle, with reported LC50 values of 130 ppm for third-instar larvae . Emerging research also points to potential anti-inflammatory effects and a role in regulating metabolic disorders . Given its diverse mechanisms of action, this compound is a valuable compound for research applications in pharmacology, cell biology, and natural product chemistry. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O B1212586 Capillin CAS No. 495-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

495-74-9

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

1-phenylhexa-2,4-diyn-1-one

InChI

InChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3

InChI Key

RAZOKRUZEQERLH-UHFFFAOYSA-N

SMILES

CC#CC#CC(=O)C1=CC=CC=C1

Canonical SMILES

CC#CC#CC(=O)C1=CC=CC=C1

melting_point

82-83°C

Other CAS No.

495-74-9

physical_description

Solid

Synonyms

1-phenyl-2,4-hexadiyn-1-one
capillin

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways

Distribution Across Artemisia Species as a Source

The genus Artemisia is a significant source of capillin, with numerous species containing this bioactive compound in their essential oils.

Artemisia capillaris, commonly known as capillary wormwood, is a primary and well-documented source of this compound. The compound was first isolated from this plant species in 1956. wikipedia.org this compound is a major constituent of the essential oil extracted from the flowers of Artemisia capillaris. thegoodscentscompany.comnih.gov The presence of this compound, along with other bioactive compounds like scoparone, scopoletin, and capillarisin, contributes to the various pharmacological effects attributed to this plant. mdpi.commdedge.comnih.gov

Beyond A. capillaris, this compound has been identified in several other species within the Artemisia genus. These include:

Artemisia monosperma : this compound is a known constituent of this desert plant. wikipedia.orgresearchgate.netresearchgate.net

Artemisia dracunculus (Tarragon) : This culinary herb also contains this compound in its root and essential oil. wikipedia.orgusda.gov

Artemisia scoparia (Redstem Wormwood) : This species, often used interchangeably with A. capillaris in traditional Chinese medicine, is another source of this compound. wikipedia.orge3s-conferences.org The essential oil of A. scoparia is recognized as a valuable source of polyacetylene compounds, including this compound and capillene. e3s-conferences.org

The distribution of this compound across these various Artemisia species is of chemotaxonomic interest. researchgate.net

Table 1: Presence of this compound in Various Artemisia Species

Species NameCommon NameConfirmation of this compound Presence
Artemisia capillarisCapillary WormwoodYes wikipedia.orgthegoodscentscompany.comnih.gov
Artemisia monospermaYes wikipedia.orgresearchgate.netresearchgate.net
Artemisia dracunculusTarragonYes wikipedia.orgusda.gov
Artemisia scopariaRedstem WormwoodYes wikipedia.orge3s-conferences.org

Precursor Compounds and Enzymatic Transformations in Polyacetylene Biosynthesis

The biosynthesis of polyacetylenes, including this compound, is believed to originate from fatty acid precursors. nih.govresearchgate.net The general pathway involves a series of desaturation and acetylenation reactions catalyzed by specific enzymes. researchgate.net

Key precursor compounds in polyacetylene biosynthesis include:

Linoleic acid : This fatty acid is a common starting point for the pathway. researchgate.net

Crepenynic acid : Formed from linoleic acid through the action of an acetylenase, crepenynic acid is a crucial intermediate in the formation of a diverse array of polyacetylenes. researchgate.net

The enzymatic transformations central to this process are carried out by enzymes such as:

Fatty acid desaturases (FADs) : These enzymes introduce double bonds into the fatty acid chain. researchgate.netplantae.org

Acetylenases : These specialized enzymes are responsible for the formation of the characteristic triple bonds of polyacetylenes. researchgate.netoup.com Specifically, a Δ12-fatty acid acetylenase (FAA) has been identified as playing a role in polyacetylene biosynthesis. oup.comnih.gov

Proposed Biosynthetic Routes for this compound and Related Polyacetylenic Compounds

While the precise biosynthetic route to this compound has not been fully elucidated, it is understood to follow the general principles of polyacetylene biosynthesis. The "crepenynate pathway" is considered a major route for the formation of these compounds in plants. nih.govoup.com

The proposed pathway begins with oleic acid, which is converted to linoleic acid. Subsequently, an acetylenase acts on linoleic acid to produce crepenynic acid. From crepenynic acid, a series of desaturation, chain-shortening, and other modifications are thought to occur to generate the vast array of polyacetylenes found in nature, including this compound. researchgate.net The formation of the acetylenic bond itself is a key step, with proposed mechanisms including oxidative dehydrogenation. nih.gov

The study of genes and enzymes in plants like Bidens pilosa and carrot has provided insights into the molecular machinery of polyacetylene biosynthesis, identifying key enzymes like Δ12-oleate desaturase and Δ12-fatty acid acetylenase that are crucial for converting linear fatty acid precursors into polyacetylenes. plantae.orgoup.comnih.gov Although these studies were not conducted on Artemisia species, they provide a valuable model for understanding the likely biosynthetic pathway of this compound.

Advanced Synthetic Methodologies and Analogues for Research

Chemical Synthesis Approaches for Capillin

The synthesis of this compound and other natural polyynes has evolved from classical coupling reactions to more sophisticated transition-metal-catalyzed methods that provide greater efficiency and control.

The total synthesis of this compound (1-phenylhexa-2,4-diyn-1-one) can be achieved through several strategic pathways that assemble its core components: the benzoyl group, the diyne core, and the terminal methyl group. A foundational approach involves the coupling of two different alkyne fragments, a strategy common in the synthesis of unsymmetrical polyynes.

One plausible and efficient pathway relies on modern cross-coupling reactions. The Sonogashira coupling, a palladium-copper co-catalyzed reaction, is particularly well-suited for this purpose. This synthesis can be envisioned in the following key steps:

Preparation of Precursors: The synthesis requires two primary building blocks: a terminal alkyne, such as 1-butyne, and an aryl halide bearing the ketone functionality, such as 2-bromo-1-phenylethanone, or more strategically, a coupling partner like benzoyl chloride with a terminal alkyne. A highly effective approach involves coupling a terminal diyne with an aryl component.

Cadiot-Chodkiewicz Coupling: A classic and effective method for creating an unsymmetrical diyne is the Cadiot-Chodkiewicz coupling. This reaction involves the coupling of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and an amine base. For this compound, this would involve reacting 1-bromo-1-propyne with phenylacetylene.

Oxidative Coupling (Hay Coupling): An alternative strategy involves the oxidative homocoupling of a terminal alkyne, followed by further modification. For instance, 2,4-hexadiyne-1,6-diol (B1360023) can be synthesized via the oxidative coupling of propargyl alcohol. Subsequent selective oxidation of one of the primary alcohol groups to an aldehyde and then a carboxylic acid, followed by conversion to an acid chloride and a Friedel-Crafts acylation with benzene, represents a more complex but viable route. A more direct modification of 2,4-hexadiyne-1,6-diol would involve a two-step oxidation of one alcohol to the corresponding acid, followed by coupling to a phenyl group.

Modern synthetic efforts focus on maximizing yield and minimizing steps through highly selective cross-coupling reactions, which have become the standard for constructing complex polyyne frameworks.

The synthesis of this compound itself does not involve stereoselectivity, as the molecule is achiral and contains no stereocenters. However, the principles of regioselectivity are paramount to its construction, and stereoselectivity becomes critical when synthesizing chiral analogues.

Regioselectivity: The key challenge in synthesizing this compound is the regioselective formation of the C-C bonds that constitute the unsymmetrical diyne backbone. Modern catalytic methods provide excellent solutions.

Palladium-Catalyzed Cross-Coupling: Reactions like the Sonogashira and Negishi couplings allow for the specific and high-yield connection of a terminal alkyne (sp-hybridized carbon) with an aryl or vinyl halide (sp²-hybridized carbon). This ensures that the phenyl group is attached to one specific end of the diyne system and the ethyl group to the other, without unwanted side products from random coupling.

Alkyne Metathesis: This method, utilizing catalysts based on molybdenum or tungsten, can be used to form conjugated polyynes. By selecting diyne precursors with appropriate steric shielding on one end, regioselective metathesis can favor the formation of the desired unsymmetrical product.

Stereoselectivity: While not applicable to this compound, stereoselective synthesis is crucial for many other polyyne natural products that contain chiral centers, often in the form of secondary alcohols or stereogenic carbons adjacent to the alkyne chain. Methodologies developed for these compounds, such as asymmetric hydrogenation, enantioselective additions to carbonyls, and kinetic resolutions, are directly applicable to the synthesis of chiral this compound derivatives for advanced research.

Design and Synthesis of this compound Analogues

The creation of this compound analogues is essential for understanding its mechanism of action and for optimizing its biological properties. By systematically modifying its structure, researchers can identify the key chemical features responsible for its activity.

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of this compound analogues with their antifungal potency. These studies reveal which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to enhance efficacy or other properties. For this compound, SAR exploration focuses on three main regions: the aromatic ring, the ketone linker, and the terminal alkyl group.

Key modifications and their typical effects on antifungal activity are summarized below:

Modification SiteType of ModificationGeneral Impact on Antifungal ActivityRationale
Phenyl Ring Introduction of electron-withdrawing groups (e.g., -Cl, -NO₂)Often increases activity.Enhances the electrophilicity of the conjugated system, potentially improving interaction with biological nucleophiles.
Introduction of electron-donating groups (e.g., -OCH₃, -CH₃)Variable; may increase or decrease activity depending on position.Alters electron density and steric profile, affecting target binding and cell permeability.
Replacement with other aromatic systems (e.g., thiophene, pyridine)Can maintain or alter activity, potentially changing target specificity.Explores the importance of the specific aromatic system for target recognition.
Ketone Group Reduction to a secondary alcohol (-CH(OH)-)Generally reduces or abolishes activity.The conjugated enone system is often a key Michael acceptor, crucial for covalent interaction with target enzymes.
Replacement with an oxime or other carbonyl derivativeTypically leads to a significant loss of activity.Confirms the importance of the carbonyl group's electrophilicity and geometry.
Alkyl Chain Lengthening or shortening the terminal methyl group (e.g., ethyl, propyl)Can modulate activity, often with an optimal chain length.Affects lipophilicity, which influences membrane transport and interaction with hydrophobic binding pockets.
Introducing unsaturation or branchingCan fine-tune activity and metabolic stability.Alters the steric and electronic properties of the polyyne tail.

These studies indicate that the conjugated system, particularly the electrophilic character of the α,β-unsaturated ketone, is a critical component of this compound's pharmacophore, while the terminal alkyl and phenyl groups play important roles in target binding and cellular uptake.

Chemoenzymatic and biocatalytic methods offer powerful and sustainable alternatives to traditional chemical synthesis for generating novel and diverse this compound derivatives, especially those with high stereopurity. These approaches leverage the high selectivity of enzymes to perform specific chemical transformations under mild conditions.

Biocatalytic Reductions and Aminations: The ketone moiety of this compound is an ideal target for enzymatic modification.

Ketoreductases (KREDs): These enzymes can reduce the ketone to a secondary alcohol with high enantioselectivity, producing chiral (R)- or (S)-alcohols that are inaccessible through standard chemical reduction.

Imine Reductases (IREDs) and Transaminases (TAs): These enzymes can be used in reductive amination processes to convert the ketone into a chiral amine. This introduces a new functional group and a stereocenter, dramatically expanding the chemical diversity of the resulting analogues.

Lipase-Mediated Resolutions: For this compound analogues synthesized as racemic mixtures (e.g., containing a chiral center on the alkyl chain), lipases can be used for kinetic resolution. By selectively acylating one enantiomer, lipases allow for the efficient separation of the two enantiomers, providing access to optically pure compounds for biological testing.

Chemoenzymatic Synthesis: This strategy combines the strengths of both chemical and enzymatic steps. A multi-step chemical synthesis can be used to construct a complex, racemic this compound analogue, which is then subjected to a highly selective enzymatic step (e.g., resolution or desymmetrization) to yield an enantiomerically pure final product. For instance, a chemical route could produce a racemic precursor, followed by an imine reductase-catalyzed step to install a chiral amine, as has been demonstrated in the synthesis of other pharmacologically active molecules containing alkyne groups. These methods provide access to a wide range of novel this compound derivatives that would be difficult to produce using purely chemical or biological techniques.

Molecular and Cellular Mechanisms of Biological Action

Cytotoxicity and Programmed Cell Death Induction in In Vitro Models

Capillin, a polyacetylene compound, has demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. Its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, has been a key area of investigation. The underlying molecular and cellular mechanisms involve a multifaceted attack on cancer cell survival processes.

This compound is a potent inducer of apoptosis, a controlled process of cell death that is crucial for tissue homeostasis. In human leukemia HL-60 cells, treatment with this compound leads to characteristic features of apoptosis, including DNA fragmentation and nuclear fragmentation. nih.gov This process is primarily mediated through the mitochondrial pathway of apoptosis. nih.gov

The mitochondrial pathway, also known as the intrinsic pathway, is initiated by various intracellular stresses, leading to the release of pro-apoptotic factors from the mitochondria. youtube.comnih.gov Studies have shown that this compound treatment triggers the release of cytochrome c from the mitochondria into the cytosol in HL-60 cells. nih.gov Released cytochrome c then binds to apoptotic protease activating factor-1 (Apaf-1), forming a complex called the apoptosome, which in turn activates caspase-9, an initiator caspase. youtube.comnih.gov Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, including the cleavage of cellular proteins and DNA fragmentation. youtube.comnih.gov

Furthermore, the activation of c-Jun N-terminal kinase (JNK) has been observed following this compound treatment, preceding the onset of apoptosis. nih.gov The JNK signaling pathway is known to be involved in cellular responses to stress and can contribute to the induction of apoptosis.

The pro-apoptotic activity of this compound has also been observed in other human tumor cell lines, including colon carcinoma HCT116, pancreatic carcinoma MIA PaCa-2, epidermoid carcinoma of the larynx HEp-2, and lung carcinoma A549, where it induces cell death and DNA fragmentation. nih.gov

Table 1: Effects of this compound on Apoptosis Induction

Cell LineApoptotic Features ObservedKey Molecular Events
Human leukemia HL-60DNA fragmentation, Nuclear fragmentation nih.govMitochondrial cytochrome c release, JNK activation nih.gov
Colon carcinoma HCT116DNA fragmentation, Cell death nih.govNot specified
Pancreatic carcinoma MIA PaCa-2DNA fragmentation, Cell death nih.govNot specified
Epidermoid carcinoma of the larynx HEp-2DNA fragmentation, Cell death nih.govNot specified
Lung carcinoma A549DNA fragmentation, Cell death nih.govNot specified

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that governs cell division and proliferation. By interfering with this process, this compound can halt the growth of tumors.

Studies have shown that this compound treatment leads to an accumulation of cells in the S and G2/M phases of the cell cycle in various human tumor cell lines. nih.gov The S phase is when DNA replication occurs, and the G2/M phase is the final stage before cell division (mitosis). An arrest at these checkpoints indicates that the cells are unable to complete DNA synthesis or enter mitosis, respectively. This cell cycle arrest prevents the cancer cells from dividing and proliferating. nih.govmdpi.commdpi.com

The perturbation of the cell cycle is a common mechanism of action for many anticancer agents. nih.govmdpi.commdpi.com By halting the cell cycle, these agents can provide an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to undergo apoptosis. The ability of this compound to induce both cell cycle arrest and apoptosis suggests a coordinated attack on cancer cell survival.

Table 2: Effect of this compound on Cell Cycle Progression

Cell Line TypePhase of Cell Cycle Arrest
Human tumor cell lines (general)S and G2/M nih.gov

This compound has been shown to inhibit the synthesis of essential macromolecules, including DNA, RNA, and proteins, in a dose- and time-dependent manner in human tumor cell lines. nih.gov This inhibition of macromolecular synthesis is a critical aspect of its cytotoxic activity.

The synthesis of DNA, RNA, and proteins is fundamental for cell growth, proliferation, and survival. By interfering with these processes, this compound effectively starves the cancer cells of the building blocks they need to function and multiply. This simultaneous inhibition of multiple key cellular processes contributes to the potent anti-proliferative effects of this compound. nih.govnih.gov

The cellular redox state, which is the balance between oxidizing and reducing agents within a cell, plays a crucial role in cell signaling and survival. nih.govmdpi.com Glutathione (B108866) (GSH) is a major intracellular antioxidant that helps to maintain this balance. nih.govmdpi.com

This compound has been found to modulate the levels of glutathione in human tumor cells. nih.gov Co-incubation of this compound with L-buthionine sulfoximine (B86345) (L-BSO), an inhibitor of glutathione synthesis, enhances the efficacy of this compound. nih.gov This suggests that the depletion of glutathione renders the cancer cells more susceptible to the cytotoxic effects of this compound. By altering the cellular redox state, this compound can create an environment of oxidative stress, which can lead to cellular damage and trigger apoptosis. nih.govnih.gov

Enzyme Inhibition and Receptor Modulation

Beyond its cytotoxic effects, this compound has been investigated for its potential to inhibit certain enzymes. One such area of interest is its effect on glycosidases, such as α-glucosidase. α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose. Inhibition of this enzyme can be a therapeutic strategy for managing blood sugar levels. nih.govrsc.org While direct and extensive research on this compound's inhibition of α-glucosidase is not widely available in the provided search results, the study of other natural compounds provides a basis for understanding this mechanism. The inhibition of α-glucosidase by various plant-derived compounds has been documented. nih.govrsc.org

Inhibition of Protein Tyrosine Phosphatases (e.g., PTP1B)

This compound has demonstrated potent inhibitory effects against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a negative regulator in both insulin (B600854) and leptin signaling pathways. researchgate.net Research has identified PTP1B as a significant therapeutic target for conditions such as type 2 diabetes and obesity. researchgate.net The inhibitory action of this compound on PTP1B suggests its potential as a therapeutic agent in managing these metabolic disorders. researchgate.net

Inhibition of Aldose Reductase (e.g., Rat Lens Aldose Reductase)

The compound has also been identified as a potent inhibitor of rat lens aldose reductase (RLAR). researchgate.net Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound may play a role in mitigating the long-term complications associated with diabetes. researchgate.net

Kinetic Characterization of Enzyme Inhibition (e.g., Noncompetitive, Mixed-Type Mechanisms)

Kinetic studies have been conducted to elucidate the nature of this compound's inhibitory effects on these enzymes. The findings indicate that this compound inhibits PTP1B in a mixed-type manner. researchgate.net In contrast, its inhibition of RLAR was found to be noncompetitive. researchgate.net This differentiation in the mode of inhibition highlights the specific molecular interactions between this compound and each respective enzyme.

Anti-inflammatory Signaling Pathway Modulation

This compound has been shown to modulate inflammatory signaling pathways, contributing to its potential anti-inflammatory properties.

Nitric Oxide (NO) Production Suppression in Macrophage Models

Current research has not provided specific data on the direct effects of this compound on nitric oxide (NO) production in macrophage models.

Downregulation of Inflammatory Mediators (e.g., iNOS, COX-2 Protein Expression)

Specific studies detailing the direct impact of this compound on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are not available in the current body of research.

Mechanisms of Inflammasome Repression (e.g., NLRP3-ASC-Caspase1 Inflammasome)

This compound has been found to repress the NLRP3-ASC-Caspase1 inflammasome. nih.gov In studies on non-alcoholic steatohepatitis (NASH), this compound was observed to suppress the NLRP3-ASC-Caspase1 inflammasome in hepatocytes. nih.gov This mechanism is a key part of its protective effects against liver injury in NASH models. nih.gov The repression of this inflammasome complex by this compound points to its role in dampening inflammatory responses at a critical signaling hub. nih.gov

Interactive Data Tables

Table 1: Enzyme Inhibition by this compound

Enzyme TargetType of Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B)Mixed-Type
Rat Lens Aldose Reductase (RLAR)Noncompetitive

Table 2: Effect of this compound on Inflammatory Pathways

Inflammatory TargetEffect of this compound
NLRP3-ASC-Caspase1 InflammasomeRepression

Oxidative Stress Regulation

This compound has been noted for its role in the regulation of oxidative stress, a key factor in cellular damage and disease progression. Its mechanisms in this regard involve the attenuation of harmful reactive nitrogen species and the upregulation of the body's own antioxidant defenses.

Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species formed from the reaction of superoxide (B77818) and nitric oxide. One of the damaging effects of peroxynitrite is the nitration of tyrosine residues in proteins, which can alter their structure and function, leading to cellular dysfunction. This process is considered a biomarker for in vivo peroxynitrite formation. nih.govnih.gov The mechanisms of tyrosine nitration by peroxynitrite can proceed through the decomposition of peroxynitrous acid or nitrosoperoxycarbonate into reactive radical intermediates. nih.gov

While direct studies on this compound's ability to attenuate peroxynitrite-mediated tyrosine nitration are not extensively detailed in the available research, the actions of other polyphenolic compounds provide a potential model for this mechanism. For instance, catechin (B1668976) polyphenols have been shown to be potent scavengers of peroxynitrite, thereby preventing the nitration of tyrosine. nih.gov These compounds can also offer protection against the modification of critical amino acids in proteins like apolipoprotein B-100. nih.gov Given this compound's classification as a polyacetylene, a class of compounds often possessing antioxidant properties, it is plausible that it may exert a similar protective effect against peroxynitrite-induced damage. However, further specific research is required to fully elucidate this compound's direct role in this process.

A significant mechanism through which compounds can combat oxidative stress is by enhancing the cell's endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical component of this defense. mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govnih.gov

Research on capillarisin, a chromone (B188151) also isolated from Artemisia capillaris, has demonstrated its capability to activate the Nrf2/HO-1 pathway. researchgate.net Capillarisin was found to induce the phosphorylation of Nrf2, leading to its nuclear accumulation and the subsequent upregulation of HO-1. researchgate.net This activation of the Nrf2/HO-1 pathway was shown to protect neuronal cells from oxidative stress and to attenuate inflammatory responses. researchgate.net Although this research was conducted on a related compound from the same plant, it suggests a potential mechanism by which constituents of Artemisia capillaris, possibly including this compound, may exert their antioxidant effects. The activation of this pathway represents a key strategy for enhancing cellular protection against oxidative damage. nih.govnih.gov

Antimicrobial Action Pathways

This compound was initially identified due to its potent antimicrobial properties. coresta.org Its mechanisms of action are broad, affecting a range of pathogens including fungi, bacteria, and insects, through various disruptive pathways.

The antifungal activity of many compounds targets the fungal cell membrane, a critical structure for maintaining cellular integrity and function. frontiersin.org Two primary mechanisms of action against fungal membranes are the disruption of membrane integrity and the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com

Disruption of membrane integrity can be achieved by agents that physically perturb the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. frontiersin.org This can be caused by the interaction of the antifungal agent with membrane components.

Inhibition of ergosterol synthesis is another key antifungal strategy. nih.govnih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity and function. mdpi.com Many antifungal drugs, such as allylamines, target enzymes in the ergosterol biosynthesis pathway. nih.govmdpi.com The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic precursor sterols, which disrupts membrane structure and function. mdpi.com

While this compound is known for its antifungal properties, the specific details of its mechanism of action on fungal membrane integrity and sterol synthesis are not yet fully elucidated in the available scientific literature. However, given the established importance of these pathways as antifungal targets, it is a strong possibility that this compound's antifungal effects are, at least in part, attributable to one or both of these mechanisms.

The antibacterial mechanisms of various compounds are diverse and often target structures or pathways unique to bacteria, providing selective toxicity. nih.gov Common targets include the bacterial cell wall, cell membrane, and essential metabolic pathways. nih.gov For instance, vanillin, another natural antimicrobial compound, has been shown to exert its antibacterial effect by damaging the cell membrane, leading to depolarization and leakage of cellular contents, as well as disrupting energy metabolism. nih.gov Phillyrin is another natural compound that has demonstrated antibacterial effects by destroying the cell morphology and causing cell rupture. researchgate.net

The precise molecular mechanism of this compound's antibacterial action has not been extensively detailed. However, it is known to be the principal insecticidal compound isolated from the herbal medicine Inchinko, which is derived from Artemisia capillaris. coresta.org Given that many natural antimicrobial compounds function by disrupting cellular structures, it is plausible that this compound's antibacterial activity involves the disruption of the bacterial cell membrane or wall, similar to other natural products. nih.govresearchgate.netmdpi.com Further research is necessary to pinpoint the specific molecular targets and pathways affected by this compound in bacteria.

This compound has been identified as the primary insecticidal compound in Artemisia capillaris, demonstrating significant activity against the cigarette beetle (Lasioderma serricorne). coresta.org The insecticidal properties of many natural and synthetic compounds are often due to their neurotoxic effects or their ability to disrupt vital physiological processes in the insect. iastate.edu

One common mechanism of insecticidal action is the disruption of insect cell membranes. nih.gov This can lead to a loss of cellular integrity, leakage of essential cellular components, and ultimately, cell death. The neurotoxic effects of some insecticides involve the targeting of ion channels in the insect's nervous system, leading to paralysis and death. nih.gov

In the case of this compound, while it is established as an effective insecticide, the specific molecular mechanism of its action on insects, such as the disruption of insect membranes, has not been fully elucidated. The initial discovery of this compound highlighted its antifungal properties, and its insecticidal activity was a subsequent finding. coresta.org The larvicidal properties of this compound against the mosquito Culex pipiens have also been reported. coresta.org The LC50 and LC99 values of isolated this compound against the third instar larva of the cigarette beetle were found to be 130 ppm and 415 ppm, respectively. coresta.org This potent activity suggests a specific and effective mechanism of action, which may involve the disruption of cellular membranes or other critical physiological pathways in insects.

Pharmacological Relevance in Preclinical Research Models

In Vitro Cell Line Studies

In vitro studies using various cell lines have been instrumental in evaluating the direct effects of capillin on cellular processes relevant to disease pathogenesis.

This compound has been investigated for its effects on the proliferation and viability of various human tumor cell lines. Studies have explored its activity against cell lines derived from colon carcinoma (HT29), pancreatic carcinoma (MIA PaCa-2), epidermoid carcinoma of the larynx (HEp-2), and lung carcinoma (A549). researchgate.net Research indicates that this compound can inhibit cell proliferation and decrease macromolecular synthesis in these cell lines in a dose- and time-dependent manner. researchgate.net Furthermore, this compound has been shown to modulate glutathione (B108866) (GSH) levels, induce cell cycle arrest in the S+G2/M-phase, and trigger cell death and DNA fragmentation, suggesting a pro-apoptotic effect on these tumor cells. researchgate.net

Cell LineCancer TypeObserved Effect of this compoundReference
HT29Colon CarcinomaInhibited proliferation, decreased macromolecular synthesis, induced apoptosis, modulated GSH levels, cell cycle arrest researchgate.net
MIA PaCa-2Pancreatic CarcinomaInhibited proliferation, decreased macromolecular synthesis, induced apoptosis, modulated GSH levels, cell cycle arrest researchgate.net
HEp-2Epidermoid CarcinomaInhibited proliferation, decreased macromolecular synthesis, induced apoptosis, modulated GSH levels, cell cycle arrest researchgate.net
A549Lung CarcinomaInhibited proliferation, decreased macromolecular synthesis, induced apoptosis, modulated GSH levels, cell cycle arrest researchgate.net

The anti-inflammatory potential of this compound has been assessed in macrophage models, such as LPS-induced RAW264.7 cells. koreascience.krresearchgate.net Studies have shown that this compound can significantly suppress inflammatory responses in activated macrophages. koreascience.krresearchgate.net This includes the inhibition of nitric oxide (NO) release and the down-regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, key mediators of inflammation. koreascience.krresearchgate.net

Cell ModelStimulusObserved Effect of this compoundReference
LPS-induced RAW264.7LPSInhibited NO release, down-regulated iNOS and COX-2 expression koreascience.krresearchgate.net

Hepatocyte cell lines, including FL83B and HepG2 cells, have been employed to investigate the effects of compounds on metabolic processes. nih.govfrontiersin.orgmdpi.com While direct studies specifically detailing this compound's effects on FL83B or HepG2 cells in the context of metabolic disorders were not prominently found in the search results, these cell lines are commonly used to study hepatic lipid metabolism, insulin (B600854) signaling, and the pathogenesis of conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net Research using these models explores various factors influencing hepatic steatosis, inflammation, and metabolic dysfunction. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net For example, studies in HepG2 cells have investigated the role of cellular senescence in metabolic derangements associated with NASH, showing that senescence can lead to increased lipid storage and altered glucose and fatty acid metabolism. frontiersin.org FL83B cells have been used to study the regulation of hepatic lipid metabolism through pathways like AMPK. nih.gov These models provide a platform to evaluate the potential impact of compounds like this compound on these complex metabolic processes within liver cells.

In Vivo Non-Human Animal Models

In vivo studies using non-human animal models provide a more complex biological system to evaluate the effects of this compound.

Murine models, such as those involving specific diets (e.g., high-fat diet, Western diet) or genetic modifications, are widely used to study hepatic steatosis and injury, including NASH. emjreviews.comnih.govtranscurebioservices.commdpi.commdpi.com These models aim to mimic the histological and metabolic features of human NAFLD/NASH, such as hepatic steatosis, inflammation, ballooning, and fibrosis. emjreviews.comnih.govtranscurebioservices.commdpi.commdpi.com Different mouse strains can exhibit varying susceptibilities and responses in these models. emjreviews.commdpi.com While the search results highlight the utility of these murine models for studying hepatic disorders and evaluating potential therapeutic agents, specific in vivo studies on the effects of this compound in murine models of hepatic steatosis and injury were not detailed. emjreviews.comnih.govtranscurebioservices.commdpi.commdpi.com However, the existence of such models provides a relevant framework for future in vivo investigations into this compound's potential hepatoprotective or metabolic effects.

This compound has demonstrated insecticidal properties and has been investigated in insect models for pest control research. wikipedia.org Studies have explored its efficacy against stored-product pests like Lasioderma serricorne (cigarette beetle) and mosquito species such as Culex pipiens. researchgate.netuni.lufrontiersin.orgmypmp.netresearchgate.net Research on L. serricorne has investigated the effects of essential oils containing compounds like this compound on insect behavior, including attraction and mobility. nih.gov Studies on Culex pipiens larvae have evaluated the larvicidal activity of essential oils from Artemisia species. researchgate.net These findings suggest a potential role for this compound or this compound-containing extracts in developing natural pest control strategies.

Insect ModelRelevance to Pest ControlObserved Effect of this compound/Artemisia ExtractsReference
Lasioderma serricorneStored-product pestAffects behavior (attraction, mobility) nih.gov
Culex pipiensMosquito vectorLarvicidal activity researchgate.net

Ecological Interactions and Allelopathy Studies

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. uky.edu These biochemicals, known as allelochemicals, can have inhibitory or stimulatory effects. This compound, as a constituent of certain Artemisia species, has been investigated for its potential role as an allelochemical. nih.govpreprints.orgresearchgate.net The ecological impact of polyacetylene formation, including aromatic acetylenes like this compound and capillen, has been linked to allelopathic effects, specifically the inhibition of seed germination and growth in various plants. nih.govpreprints.org

Impact on Seed Germination and Plant Growth

Research indicates that this compound can exert inhibitory effects on seed germination and seedling growth in certain plant species. nih.govpreprints.org Studies on the volatile oil of Artemisia scoparia, which contains this compound, have shown varying degrees of inhibition on the seed germination and the growth of roots and shoots of germinants from different plant families, including Gramineae, Cruciferae, and Leguminosae. uky.edu For instance, the volatile oil significantly inhibited the germination of radish seeds and reduced the elongation of shoots and roots in clover seedlings. uky.edu However, the inhibitory effect on corn germination was not as pronounced, suggesting that different plant species exhibit varying resistance to allelopathic substances present in the volatile oil. uky.edu

While some studies highlight the inhibitory potential of this compound and related compounds on seed germination and growth nih.govpreprints.org, other research suggests that this compound, when applied as a foliar spray, can positively influence the productivity and quality of certain crops, such as sugar beet (Beta vulgaris L.). ekb.egekb.eg In experiments with sugar beet varieties, this compound application at certain concentrations led to increased root girth, leaf fresh weight, total soluble solids, root yield, and sugar yield. ekb.eg It is proposed that this compound may increase the rate of mitosis of stem cells, leading to an increase in leaf surface area, enhanced photosynthesis, and greater carbohydrate and energy production, which can help plants counteract stress conditions like salinity. ekb.eg

The observed effects of this compound on plant growth appear to be concentration-dependent and vary depending on the plant species and the method of application (e.g., present in volatile oil affecting germination in soil vs. foliar spray on established plants). The allelopathic effects observed in some studies suggest a role for this compound in inter-plant competition, potentially contributing to the ecological success of Artemisia species. uky.edu Conversely, the positive effects seen in sugar beet indicate a potential application as a plant growth regulator under specific agricultural conditions. ekb.egekb.eg

Below is a table summarizing some observed effects of Artemisia volatile oil containing this compound on seed germination and seedling growth:

Tested Plant SpeciesEffect on Seed GerminationEffect on Root GrowthEffect on Shoot GrowthSource (based on volatile oil containing this compound)
RadishInhibitedNot specified in snippetNot specified in snippet uky.edu
CloverNot specified in snippetInhibited (most obvious)Inhibited (most obvious) uky.edu
Chinese cabbageInhibitedInhibitedInhibited uky.edu
MaizeNo obvious inhibitionNo obvious inhibitionNo obvious inhibition uky.edu

Note: This table is based on the reported effects of volatile oil from Artemisia scoparia, which contains this compound as one of its components. The specific contribution of this compound alone to these effects can vary.

Further research is needed to fully elucidate the mechanisms underlying this compound's diverse effects on different plant species and to differentiate the effects of this compound from other compounds present in Artemisia extracts.

Analytical and Characterization Techniques in Capillin Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable tools for probing the molecular structure of capillin. By interacting with electromagnetic radiation, these techniques reveal the arrangement of atoms and functional groups, providing a unique spectral fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of each atom within the molecule.

In ¹H-NMR spectroscopy, the chemical shifts of protons are indicative of their electronic surroundings. For this compound, the protons on the phenyl group are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The methyl protons at the end of the polyacetylene chain would resonate at a higher field, characteristic of protons on sp-hybridized carbons.

Interactive Data Table: Estimated ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom Type Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm)
Phenyl Protons7.0 - 8.5125 - 140
Methyl Protons~2.0~5
Alkyne Carbons-65 - 90
Carbonyl Carbon-170 - 180

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the carbonyl group (C=O) of the ketone will give rise to a strong absorption band in the region of 1650-1700 cm⁻¹. The carbon-carbon triple bonds (C≡C) of the diyne chain will exhibit characteristic, though often weak, absorption bands in the range of 2100-2260 cm⁻¹. The aromatic ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching of the methyl group will appear around 2850-2960 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
C=O (Ketone)1650 - 1700Strong
C≡C (Alkyne)2100 - 2260Weak to Medium
Aromatic C-H> 3000Medium
Aromatic C=C1450 - 1600Medium to Weak
Aliphatic C-H (Methyl)2850 - 2960Medium

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification.

The retention of this compound in a GC system is often expressed by its Kovats Retention Index, which is a standardized measure. For this compound, a Kovats Retention Index of 1572 has been reported on a standard non-polar column. researchgate.net The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and characteristic fragment ions. The most prominent peaks in the mass spectrum of this compound are observed at m/z 140 and 139. researchgate.net

Interactive Data Table: GC-MS Data for this compound

Parameter Value
Kovats Retention Index (Standard Non-polar Column)1572 researchgate.net
Top Mass Spectrum Peak (m/z)140 researchgate.net
2nd Highest Mass Spectrum Peak (m/z)139 researchgate.net

High-Performance Liquid Chromatography (HPLC) with Densitometric Registration

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including polyacetylenes like this compound. HPLC is particularly useful for analyzing compounds that are not suitable for GC due to low volatility or thermal instability.

Several HPLC methods have been developed for the analysis of polyacetylenes from plant sources, particularly from the Artemisia genus, a known source of this compound. These methods typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is often performed using a UV detector, as the conjugated system of polyacetylenes allows for strong UV absorbance. While a specific, validated HPLC method with densitometric registration solely for this compound is not extensively detailed in publicly available literature, general parameters from the analysis of related compounds can be adapted.

Interactive Data Table: General HPLC Parameters for Polyacetylene Analysis

Parameter Typical Conditions
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectionUV/Vis or Diode Array Detector (DAD)
Flow Rate0.5 - 1.5 mL/min

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and separation of compounds. It is often employed for preliminary screening of plant extracts for the presence of specific compounds like this compound.

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. The position of the separated compound is characterized by its retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value is dependent on the specific stationary and mobile phases used. For a nonpolar compound like this compound on a polar stationary phase like silica gel, a less polar mobile phase would be required to achieve an optimal Rƒ value. A common mobile phase for the separation of polyacetylenes from plant extracts is a mixture of hexane (B92381) and ethyl acetate.

Interactive Data Table: General TLC Parameters for this compound Analysis

Parameter Typical Conditions
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseHexane:Ethyl Acetate (varying ratios)
VisualizationUV light (254 nm)
Rƒ ValueDependent on the exact mobile phase composition

Bioanalytical Assays for Cellular and Molecular Studies in this compound Research

The investigation of this compound's biological activities at the cellular and molecular level relies on a variety of specialized bioanalytical techniques. These assays are crucial for elucidating the mechanisms by which this compound exerts its effects, particularly its anti-proliferative and pro-apoptotic properties in cancer cells. The following sections detail the application of key bioanalytical methods in this compound research.

Cell Viability Assays (e.g., MTT, XTT)

Cell viability assays are fundamental in determining the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

In a key study, the effects of this compound were evaluated on four human tumor cell lines: HT29 (colon carcinoma), MIA PaCa-2 (pancreatic carcinoma), HEp-2 (epidermoid carcinoma of the larynx), and A549 (lung carcinoma). The research demonstrated that this compound inhibited cell viability in a manner dependent on both the dose and the duration of exposure in all four cell lines. iiarjournals.org The most pronounced effect was observed in HEp-2 cells, with IC50 values (the concentration of a drug that gives half-maximal response) recorded at 2.8 µM, 0.8 µM, and 0.6 µM after 24, 48, and 72 hours of treatment, respectively. iiarjournals.org

Table 1: IC50 Values of this compound on HEp-2 Cells

Time Point IC50 Value (µM)
24h 2.8 ± 0.3
48h 0.8 ± 0.1
72h 0.6 ± 0.1

Data derived from a study on the effects of this compound on human tumor cell lines. iiarjournals.org

While the MTT assay has been prominently used, other similar tetrazolium salt-based assays like the XTT assay, which measures the reduction of a tetrazolium salt to a formazan (B1609692) product by metabolically active cells, are also applicable for assessing this compound's impact on cell viability.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In this compound research, it is instrumental in determining the compound's effects on the cell cycle and in quantifying apoptosis.

Studies have shown that this compound can induce cell cycle arrest. iiarjournals.org In HT29 colon carcinoma cells, treatment with this compound led to an accumulation of cells in the S and G2/M phases of the cell cycle. iiarjournals.org For instance, after 48 hours of treatment with 8 µM of this compound, the percentage of cells in the G0/G1 phase decreased from 67% (in control cells) to 27%, while the S phase population increased from 15% to 29%, and the G2/M phase population increased from 15% to 36%. iiarjournals.org

Flow cytometry is also employed to quantify apoptotic cells. After treating HT29 cells with varying concentrations of this compound for 72 hours, a dose-dependent increase in apoptosis was observed. Treatment with 1, 4, 8, and 10 µM of this compound resulted in 1%, 17%, 21%, and 18% of the cell population undergoing apoptosis, respectively, compared to less than 4% in untreated control cells. iiarjournals.org

Table 2: Effect of this compound on HT29 Cell Cycle Distribution after 48 Hours

This compound Concentration (µM) % G0/G1 Phase % S Phase % G2/M Phase
0 (Control) 67 15 15
1 44 20 22
4 35 25 26
8 27 29 36
10 32 25 36

Data illustrates the percentage of cells in each phase of the cell cycle as determined by flow cytometry. iiarjournals.org

Fluorescence Microscopy for Morphological Assessment

Fluorescence microscopy is utilized to visualize cellular and subcellular structures after they have been labeled with fluorescent probes. In the context of this compound research, this technique provides a qualitative assessment of the morphological changes associated with apoptosis.

Upon treatment with this compound, cancer cells exhibit characteristic apoptotic features. These include cell shrinkage, loss of cell-to-cell contact, membrane blebbing, and chromatin condensation. iiarjournals.orgmdpi.com These morphological alterations have been observed in HT29, MIA PaCa-2, HEp-2, and A549 cell lines following exposure to this compound. iiarjournals.org The observation of these apoptotic hallmarks through fluorescence microscopy corroborates the quantitative data obtained from flow cytometry.

DNA Fragmentation and Agarose (B213101) Gel Electrophoresis

A hallmark of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments by endogenous endonucleases. This DNA fragmentation can be visualized using agarose gel electrophoresis, which separates DNA fragments based on their size.

The treatment of HT29 cells with this compound has been shown to induce this characteristic DNA fragmentation. iiarjournals.org When DNA extracted from this compound-treated HT29 cells was subjected to agarose gel electrophoresis, a "ladder" pattern of DNA fragments was observed. researchgate.net This ladder is indicative of the cleavage of DNA into multiples of approximately 180-200 base pairs, a definitive feature of apoptosis. researchgate.net Interestingly, this DNA laddering was not observed in A549, HEp-2, and MIA PaCa-2 cell lines under the same experimental conditions, suggesting that the apoptotic pathways induced by this compound may vary between different cell types. researchgate.net

Gene Expression Analysis (e.g., Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR))

Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. In the context of this compound research, qRT-PCR can be employed to understand the molecular mechanisms underlying its biological effects by analyzing changes in the expression of genes involved in processes like apoptosis, cell cycle regulation, and inflammation.

For instance, in a study investigating the effects of this compound on non-alcoholic steatohepatitis, qRT-PCR was used to measure the mRNA expression of genes related to fibrosis, such as Tgfβ1, Col1a1, and Timp1, as well as infiltration markers like Cd11c, Ccr2, and Ly6c in liver tissue. nih.gov Another study on the anti-leukemic potential of compounds from Yinchen Wuling San, which contains Artemisia capillaris (a source of this compound), utilized qRT-PCR to evaluate the expression of the SRC gene in MOLM14 cells after treatment. nih.gov

Protein Expression and Modification Analysis (e.g., Western Blot, Immunofluorescence)

Western Blot analysis is a widely used technique to detect and quantify specific proteins in a sample. This method is crucial in this compound research to investigate the compound's impact on signaling pathways and cellular processes by examining the levels of key regulatory proteins.

Research on the anti-inflammatory properties of constituents from Artemisia capillaris demonstrated that this compound significantly down-regulated the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. koreamed.org In a study on non-alcoholic steatohepatitis, Western blotting was used to examine the protein levels of Caspase-3, Bcl2, Nrf2, HO-1, NLRP3, ASC, and Caspase-1 in hepatocytes treated with this compound. nih.gov

Immunofluorescence is a technique that uses antibodies fluorescently labeled to visualize the localization of specific proteins within a cell. This method can provide spatial information on how this compound might affect the distribution or expression of target proteins. For example, in the study on non-alcoholic steatohepatitis, immunofluorescence was employed to examine the proteins Nrf2 and NLRP3 in hepatocytes, providing visual evidence of this compound's effect on these pathways. nih.gov

Enzymatic Activity Assays (e.g., ELISA for Oxidative Stress Markers)

In the investigation of the chemical compound this compound, a naturally occurring polyacetylene primarily isolated from plants of the Artemisia genus, researchers employ a variety of enzymatic activity assays to elucidate its biological effects, particularly in the context of oxidative stress. These assays are crucial for understanding the mechanisms by which this compound may exert antioxidant or pro-oxidant effects at a cellular and molecular level. The primary focus of such studies often revolves around key enzymes that form the first line of defense against reactive oxygen species (ROS), including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Additionally, the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, provides indirect evidence of oxidative damage that these enzymes help to mitigate.

While comprehensive studies detailing the specific enzymatic activities of isolated this compound are still emerging, research on extracts of Artemisia capillaris, where this compound is a major constituent, indicates a modulatory role on these antioxidant enzymes. It is important to note that the effects observed with plant extracts are a result of the synergistic or antagonistic interactions of all its components, and thus, attributing these effects solely to this compound requires further investigation with the purified compound.

One study directly investigating purified this compound demonstrated its inhibitory potential against several enzymes relevant to diabetic complications, which are often exacerbated by oxidative stress. The research showed that this compound exhibits inhibitory activity against α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR). nih.gov A kinetic analysis revealed that this compound inhibited α-glucosidase and RLAR in a noncompetitive manner, while its inhibition of PTP1B was of a mixed-type. nih.gov Furthermore, this study highlighted that this compound can dose-dependently inhibit peroxynitrite (ONOO⁻)-mediated tyrosine nitration, a marker of nitrosative stress, which is closely linked to oxidative stress. nih.gov

Interactive Table: Inhibitory Activity of this compound on Various Enzymes nih.gov

EnzymeInhibition TypeIC50 (µM)
α-GlucosidaseNoncompetitive1.58 ± 0.07
PTP1BMixed-type4.21 ± 0.11
RLARNoncompetitive7.65 ± 0.25

Superoxide Dismutase (SOD) Activity Assays

Superoxide dismutase is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Assays to measure SOD activity are fundamental in this compound research to determine if the compound can enhance the cell's ability to neutralize this primary ROS. Common methods involve the generation of superoxide radicals in vitro and measuring the inhibition of a detection reaction by the sample containing SOD. While direct data on this compound's effect on SOD activity is limited, studies on related compounds and plant extracts suggest that this is a key area of investigation.

Catalase (CAT) Activity Assays

Catalase is another vital antioxidant enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.govnih.gov Assaying for catalase activity in the presence of this compound can reveal whether the compound influences this crucial step in the detoxification of ROS. Spectrophotometric methods, which measure the rate of H₂O₂ disappearance, are commonly employed. nih.gov

Glutathione Peroxidase (GPx) Activity Assays

Glutathione peroxidase enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reductant. wikipedia.orgnih.gov GPx activity assays are essential to determine if this compound can modulate this pathway, thereby protecting cells from peroxidative damage. These assays typically measure the rate of GSH oxidation or the regeneration of GSH by glutathione reductase. nih.gov

Malondialdehyde (MDA) Assays

Malondialdehyde is a well-established biomarker of lipid peroxidation, a process where ROS damage lipids within cellular membranes. nih.gov MDA assays, often involving the reaction with thiobarbituric acid (TBARS) to produce a fluorescent product, are used to quantify the extent of oxidative damage. researchgate.net Investigating the effect of this compound on MDA levels can provide insights into its potential to prevent or mitigate lipid peroxidation. nih.gov

While the direct enzymatic and anti-peroxidative data for isolated this compound remain to be fully elucidated, the existing research on related compounds and the source plant extracts provides a strong rationale for pursuing these analytical avenues. Future studies focusing on purified this compound will be instrumental in definitively characterizing its role in modulating oxidative stress through enzymatic pathways.

Future Research Directions and Emerging Applications

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research will focus on identifying the full spectrum of molecular targets and signaling pathways modulated by Capillin. While initial studies have shown that this compound can induce apoptosis, its precise interactions with cellular components remain to be fully elucidated. Investigating its effects on various kinases, transcription factors, and epigenetic modifiers will provide a more comprehensive understanding of its mechanism of action.

One promising avenue of research involves the c-Jun N-terminal kinase (JNK) signaling pathway. Activation of JNK has been observed in human leukemia HL-60 cells following treatment with this compound, preceding the onset of apoptosis. Further studies are needed to determine the direct or indirect nature of this activation and its downstream consequences. The release of cytochrome c from mitochondria has also been noted, suggesting that this compound engages the intrinsic apoptotic pathway.

Additionally, this compound has shown inhibitory activity against several enzymes, indicating its potential as a multi-target agent. Research has demonstrated its ability to inhibit α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR). The noncompetitive inhibition of α-glucosidase and RLAR, along with the mixed-type inhibition of PTP1B, suggests specific binding interactions that could be explored for the development of targeted therapies for conditions such as diabetes.

Future studies should employ a combination of proteomics, transcriptomics, and molecular docking simulations to identify novel binding partners and unravel the intricate signaling networks affected by this compound. This will be instrumental in understanding its polypharmacological effects and identifying potential biomarkers for predicting treatment response.

Advanced Preclinical Models for Efficacy and Mechanism Studies

To rigorously evaluate the therapeutic potential of this compound, it is imperative to move beyond simple in vitro assays and utilize advanced preclinical models that more accurately recapitulate human diseases. While studies on various human tumor cell lines have provided initial evidence of this compound's cytotoxic and apoptotic effects, these models lack the complexity of a tumor microenvironment and the influence of systemic factors.

Future in vivo studies should employ a range of animal models to assess the efficacy, pharmacokinetics, and biodistribution of this compound. Xenograft models, where human tumor cells are implanted into immunocompromised mice, can provide valuable data on the anti-tumor activity of this compound in a more physiologically relevant setting. Furthermore, patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient, can offer a more personalized assessment of treatment response.

Genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations will be crucial for understanding the efficacy of this compound in the context of different cancer subtypes and for identifying potential mechanisms of resistance. In addition to cancer, animal models of other diseases, such as diabetes and inflammatory conditions, will be necessary to explore the full therapeutic potential of this compound, given its inhibitory effects on enzymes like α-glucosidase and PTP1B.

These advanced preclinical models will not only provide a more robust evaluation of this compound's efficacy but also offer invaluable insights into its mechanism of action in a complex biological system, paving the way for its potential clinical translation.

Exploration of Synergistic Interactions with Other Bioactive Compounds

The investigation of this compound in combination with other bioactive compounds and conventional therapeutic agents represents a promising strategy to enhance its efficacy and overcome potential drug resistance. Synergistic interactions can allow for the use of lower doses of each compound, potentially reducing toxicity while achieving a greater therapeutic effect.

A notable example of such synergy has been observed with the co-incubation of this compound and L-buthionine sulfoximine (B86345) (L-BSO). L-BSO is an inhibitor of γ-glutamylcysteine synthetase, an enzyme involved in the synthesis of glutathione (B108866). The combination of this compound and L-BSO has been shown to augment the cytotoxic efficacy of this compound in human tumor cell lines. This suggests that depleting cellular glutathione levels may render cancer cells more susceptible to the effects of this compound.

Future research should systematically explore the synergistic potential of this compound with a wide range of compounds, including conventional chemotherapeutic drugs, targeted therapies, and other natural products. High-throughput screening of compound libraries in combination with this compound could identify novel synergistic pairs. Mechanistic studies would then be required to understand the basis of these interactions, which could involve complementary effects on signaling pathways, inhibition of drug efflux pumps, or modulation of the tumor microenvironment. The findings from these studies could lead to the development of novel combination therapies with improved clinical outcomes.

Table 1: Synergistic Effect of this compound and L-buthionine sulfoximine (L-BSO) on Human Tumor Cell Lines
Cell LineTreatmentIC50 (µM)Dose Modification Factor (DMF)
A549 (Lung Carcinoma)Control6.1 ± 1.2N/A
8µM L-BSO2.8 ± 0.52.2 ± 0.15
HT29 (Colon Carcinoma)Control6.0 ± 1.5N/A
8µM L-BSO2.3 ± 0.82.6 ± 0.42

Biotransformation and Metabolomic Studies of this compound

In vitro metabolism studies using human liver microsomes and S9 fractions will be a crucial first step to identify the primary metabolic pathways of this compound. These studies can reveal whether this compound is a substrate for cytochrome P450 enzymes and can help in identifying the major metabolites formed. Further investigations using hepatocytes and other cell-based models can provide a more complete picture of its metabolic fate.

Metabolomic profiling of biological samples (e.g., plasma, urine, tissues) from in vivo studies in animal models will be essential to understand the systemic effects of this compound and to identify biomarkers of its activity. Untargeted metabolomics can provide a global snapshot of the metabolic changes induced by this compound, while targeted approaches can quantify specific metabolites of interest. This information will be invaluable for optimizing dosing regimens and for understanding the inter-individual variability in response to this compound.

Moreover, investigating the potential for drug-drug interactions is a critical aspect of biotransformation studies. Determining whether this compound inhibits or induces major drug-metabolizing enzymes is necessary to ensure its safe co-administration with other medications.

Development of Biotechnological Production Methods (e.g., Plant Cell Culture, Microbial Engineering)

To ensure a sustainable and scalable supply of this compound for research and potential commercialization, the development of biotechnological production methods is of paramount importance. Relying solely on extraction from its natural plant sources can be inefficient and environmentally unsustainable.

Plant cell culture presents a promising alternative for the controlled production of this compound. By establishing and optimizing cell suspension cultures of high-yielding plant species, it may be possible to produce this compound in large-scale bioreactors under controlled conditions, independent of geographical and seasonal variations. Elicitation strategies, involving the addition of specific signaling molecules to the culture medium, could further enhance the production of this compound.

Microbial engineering offers another powerful approach for the biosynthesis of this compound and other polyacetylenes. This involves the heterologous expression of the biosynthetic genes for polyacetylene production in well-characterized microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. Advances in synthetic biology and metabolic engineering can be leveraged to optimize the metabolic pathways in these microorganisms to maximize the yield of this compound. This approach not only provides a potentially high-yielding and cost-effective production platform but also allows for the generation of novel this compound analogs with improved therapeutic properties.

Table 2: IC50 Values of this compound on Various Human Tumor Cell Lines
Cell Line24h (µM)48h (µM)72h (µM)
A549 (Lung Carcinoma)6.1 ± 1.22.5 ± 0.51.8 ± 0.3
HEp-2 (Laryngeal Carcinoma)2.8 ± 0.30.8 ± 0.10.6 ± 0.1
HT29 (Colon Carcinoma)6.0 ± 1.52.5 ± 0.41.2 ± 0.2
MIA PaCa-2 (Pancreatic Carcinoma)3.4 ± 0.91.4 ± 0.20.9 ± 0.1

Q & A

Q. What are the validated analytical methods for quantifying Capillin in natural matrices, and how do their detection limits compare?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used. HPLC with UV detection provides higher sensitivity (detection limits ~0.1 µg/mL), whereas gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives . Validate methods using spiked recovery experiments and matrix-matched calibration curves to address interference from co-extractives .

Q. How should researchers design experiments to isolate this compound from Artemisia species while minimizing degradation?

Employ cold extraction (e.g., 4°C) with non-polar solvents (hexane or ethyl acetate) to preserve labile acetylene groups. Include inert gas purging during solvent evaporation and use stability-indicating assays (e.g., accelerated degradation studies under varying pH/temperature) to monitor decomposition .

Q. What criteria determine the selection of bioassays for evaluating this compound’s antimicrobial activity?

Use standardized protocols (CLSI or EUCAST) with Gram-positive bacteria (e.g., Staphylococcus aureus) as primary targets, given this compound’s known selectivity. Include positive controls (e.g., ampicillin) and assess time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. How can contradictions in this compound’s cytotoxic potency across studies be systematically addressed?

Conduct meta-analyses comparing cell lines (e.g., MCF-7 vs. HepG2), exposure times (24–72 hr), and assay types (MTT vs. apoptosis markers). Account for batch-to-batch variability in natural extracts by using purified this compound (>95% by HPLC) and report purity metrics .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Employ regioselective acetylation or halogenation under mild conditions (e.g., DMAP catalysis). Use computational docking (AutoDock Vina) to prioritize derivatives targeting α,β-tubulin or topoisomerase II. Validate binding via SPR or ITC .

Q. How should researchers design pharmacokinetic studies to resolve discrepancies in this compound’s bioavailability?

Use LC-MS/MS for plasma analysis with deuterated internal standards. Compare oral vs. intraperitoneal administration in rodent models, sampling at 0.5, 2, 6, and 24 hr. Include bile-duct cannulation to assess enterohepatic recirculation .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and conventional chemotherapeutics?

Apply the Chou-Talalay combination index (CI) method with CompuSyn software. Use isobolograms and dose-reduction indices (DRI) to quantify synergy. Replicate experiments ≥3 times and apply Bonferroni correction for multiple comparisons .

Methodological Guidance

  • Reproducibility : Document solvent suppliers, equipment models (e.g., Agilent 1260 HPLC), and software versions. Deposit raw NMR/spectral data in public repositories (e.g., Zenodo) .
  • Contradiction Analysis : Use funnel plots to detect publication bias in meta-analyses. Perform sensitivity analyses excluding low-quality studies (e.g., those lacking purity validation) .
  • Ethical Reporting : Adhere to ARRIVE guidelines for in vivo studies, specifying animal strain, housing conditions, and randomization methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.